molecular formula C23H24O7 B5155551 propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No. B5155551
M. Wt: 412.4 g/mol
InChI Key: LIPUCTKUXFDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of coumarin, a natural compound found in various plants, which has been used traditionally for its medicinal properties. In

Mechanism of Action

The mechanism of action of propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is still not fully understood. However, it is believed to exert its therapeutic effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. It also inhibits the activation of platelets, which can prevent blood clot formation. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce inflammation. It has also been shown to improve cognitive function and memory retention. Furthermore, it has been shown to reduce blood glucose levels and improve insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in large quantities using commercially available starting materials. It is also relatively stable and can be stored for extended periods. However, one limitation is that its mechanism of action is still not fully understood, which can make it challenging to interpret results. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

There are several future directions for propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate research. One direction is to further investigate its potential anticancer properties and its ability to inhibit angiogenesis. Another direction is to study its neuroprotective effects and its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it can be investigated for its potential in treating cardiovascular diseases and metabolic disorders. Finally, its safety and toxicity need to be thoroughly investigated before it can be considered for clinical use.
Conclusion:
Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is a promising chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer, cardiovascular diseases, and metabolic disorders make it a subject of interest for future research. However, its mechanism of action and safety need to be thoroughly investigated before it can be considered for clinical use.

Synthesis Methods

Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate is synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxyphenol, which is then converted to 3-(4-methoxyphenoxy)-4H-chromen-4-one. This intermediate is then reacted with butyric anhydride to yield propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate has shown promising results in various scientific research applications. It has been studied for its potential anticancer, anticoagulant, and anti-inflammatory properties. It has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, it has been studied for its potential in treating cardiovascular diseases and metabolic disorders.

properties

IUPAC Name

propyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-4-12-27-23(25)19(5-2)30-17-10-11-18-20(13-17)28-14-21(22(18)24)29-16-8-6-15(26-3)7-9-16/h6-11,13-14,19H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUCTKUXFDWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate

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